

Discovery and characterization of "6-Methoxykaempferol 3-O-galactoside"

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Compound of Interest

Compound Name: 6-Methoxykaempferol 3-O-galactoside

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6-Methoxykaempferol 3-O-galactoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-galactoside is a naturally occurring flavonol glycoside. This technical guide provides a comprehensive overview of its discovery, characterization, and known biological activities. While research on this specific glycoside is limited, this document compiles the available information and draws comparisons with closely related, well-studied analogs to highlight its potential for further investigation in drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. Among these, kaempferol and its glycosides are of significant interest due to their antioxidant, anti-inflammatory, and potential anticancer properties. The addition of a methoxy group and a sugar moiety, such as galactose, to the kaempferol backbone can significantly alter its solubility, bioavailability, and pharmacological effects. **6-Methoxykaempferol 3-O-galactoside** (CAS No. 72945-43-8) is

one such derivative, and this guide aims to consolidate the current knowledge on this compound.

Discovery and Natural Occurrence

6-Methoxykaempferol 3-O-galactoside has been identified as a natural product in a few plant species. Its isolation has been reported from:

- *Flaveria bidentis*(L.) Kuntze: A plant belonging to the Asteraceae family.[1]
- *Anvillea garcinii*: Another member of the Asteraceae family.[2]

While its presence is confirmed in these species, detailed studies on its abundance and distribution within the plant kingdom are not extensively documented.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methoxykaempferol 3-O-galactoside** is presented in the table below.

Property	Value	Reference
Molecular Formula	C22H22O12	[3]
Molecular Weight	478.4 g/mol	[3]
CAS Number	72945-43-8	[3]

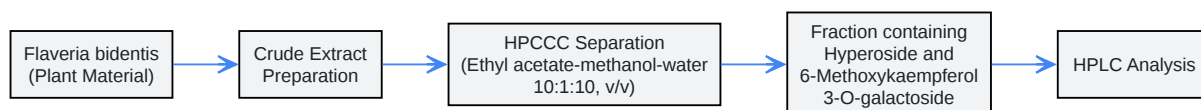
Experimental Protocols

Detailed experimental protocols for the isolation and characterization of pure **6-Methoxykaempferol 3-O-galactoside** are not readily available in the published literature. However, a study on *Flaveria bidentis* describes a method for its separation as part of a mixture using High-Performance Counter-Current Chromatography (HPCCC).

Isolation by High-Performance Counter-Current Chromatography (HPCCC)

A study by Wei et al. (2011) successfully used HPCCC to separate a mixture of hyperoside (quercetin-3-O-galactoside) and 6-methoxykaempferol-3-O-galactoside from a crude extract of *Flaveria bidentis*.^[4]

Experimental Workflow for Flavonoid Separation



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Caption: Workflow for the separation of a fraction containing **6-Methoxykaempferol 3-O-galactoside**.

Protocol Details (for the mixed fraction):

- Plant Material: Crude extract of *Flaveria bidentis*.
- Instrumentation: High-Performance Counter-Current Chromatography (HPCCC).
- Solvent System: A two-phase solvent system composed of ethyl acetate-methanol-water (10:1:10, v/v/v) was employed for the separation.^[4]
- Result: This method yielded a fraction containing a mixture of hyperoside and 6-methoxykaempferol-3-O-galactoside with over 98% purity.^{[5][6]} Further purification steps to isolate pure **6-Methoxykaempferol 3-O-galactoside** from this mixture were not detailed.

Structural Characterization

Specific NMR and mass spectrometry data for the complete structural elucidation of **6-Methoxykaempferol 3-O-galactoside** are not available in the reviewed literature. For comparative purposes, the characterization data for the closely related 6-Methoxykaempferol 3-O-rutinoside are provided below. It is anticipated that the signals for the 6-methoxykaempferol aglycone would be similar, with differences arising from the sugar moiety.

Table of Spectroscopic Data for 6-Methoxykaempferol 3-O-rutinoside (for comparison)

Technique	Key Observations
¹ H NMR	Signals corresponding to the A and B rings of the kaempferol backbone, a methoxy group, and protons of the rutinoside (glucose and rhamnose) sugar units.
¹³ C NMR	Carbon signals confirming the kaempferol skeleton, the methoxy group, and the two sugar moieties.
Mass Spec.	Molecular ion peak consistent with the chemical formula of the rutinoside derivative.

Biological Activity and Potential Signaling Pathways

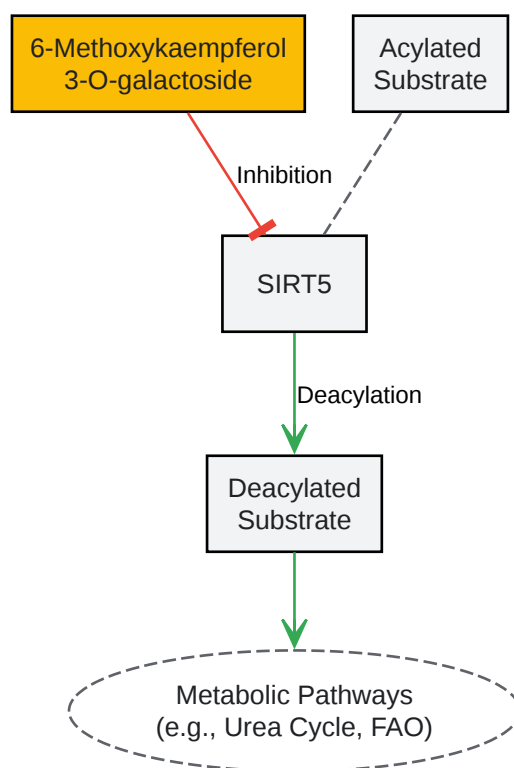
Direct experimental evidence for the biological activities of **6-Methoxykaempferol 3-O-galactoside** is limited. However, a computational study has identified it as a potential modulator of Sirtuin 5 (SIRT5).

Potential Inhibition of SIRT5

A molecular docking study investigating natural products as potential SIRT5 modulators identified **6-Methoxykaempferol 3-O-galactoside** as a compound with a high binding affinity to the SIRT5 active site.[\[7\]](#)[\[8\]](#)

- SIRT5 is a mitochondrial sirtuin that plays a crucial role in regulating various metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis, through its deacylase activity (desuccinylase, demalonylase, and deglutarylase).[\[7\]](#)
- Dysregulation of SIRT5 has been implicated in several diseases, making it a potential therapeutic target.[\[7\]](#)

Proposed SIRT5 Inhibition Pathway



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Caption: Proposed inhibitory action of **6-Methoxykaempferol 3-O-galactoside** on SIRT5.

This *in silico* finding suggests that **6-Methoxykaempferol 3-O-galactoside** warrants further experimental investigation to validate its SIRT5 inhibitory activity and to explore its therapeutic potential in metabolic disorders.

Inferred Activities from Analogs

The biological activities of the closely related analogs, 6-Methoxykaempferol 3-O-glucoside and 3-O-rutinoside, have been more extensively studied. These compounds have demonstrated a range of effects, including:

- Anti-proliferative activity against cancer cells (for the aglycone, 6-Methoxykaempferol).[9]
- Anti-inflammatory properties.
- Antioxidant effects.

It is plausible that **6-Methoxykaempferol 3-O-galactoside** may exhibit similar biological activities, although this requires experimental confirmation.

Summary and Future Directions

6-Methoxykaempferol 3-O-galactoside is a known natural product whose full biological potential remains largely unexplored. The available data, primarily from phytochemical screening and a single computational study, suggest that it is a promising candidate for further research.

Key areas for future investigation include:

- Development of optimized isolation and purification protocols to obtain the pure compound in sufficient quantities for detailed studies.
- Complete structural elucidation using modern spectroscopic techniques (NMR, HR-MS).
- In vitro and in vivo validation of its predicted SIRT5 inhibitory activity.
- Comprehensive screening for other biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.
- Elucidation of the specific signaling pathways modulated by this compound.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to build upon, paving the way for a more thorough understanding of **6-Methoxykaempferol 3-O-galactoside** and its potential therapeutic applications.

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